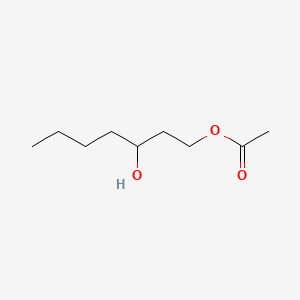
3-Hydroxyheptyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyheptyl acetate is an organic compound with the molecular formula C9H18O3. It is a colorless liquid known for its distinctive aromatic fruity odor . This compound is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxyheptyl acetate can be synthesized through the esterification of 3-hydroxyheptanol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyheptyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxoheptyl acetate or 3-hydroxyheptanoic acid.
Reduction: Formation of 3-hydroxyheptanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyheptyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic properties.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of 3-hydroxyheptanol and acetic acid. These products can then participate in various metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A common ester with a similar fruity odor but different molecular structure.
Methyl butyrate: Another ester with a fruity odor, used in flavor and fragrance applications.
Isopropyl acetate: Known for its solvent properties and pleasant odor.
Uniqueness: 3-Hydroxyheptyl acetate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate or methyl butyrate.
Eigenschaften
CAS-Nummer |
39920-56-4 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-hydroxyheptyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-9(11)6-7-12-8(2)10/h9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
WFLFWEJJPIIYBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCOC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



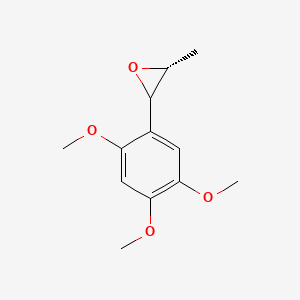
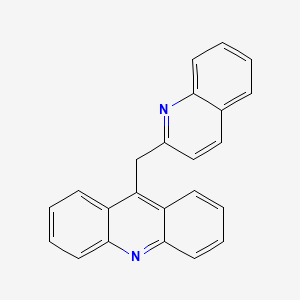
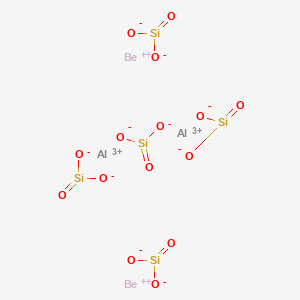
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
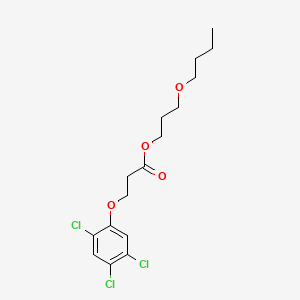
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

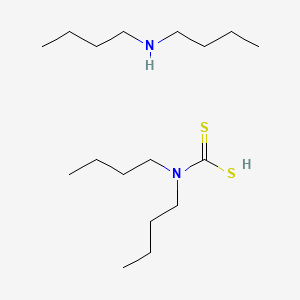
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
